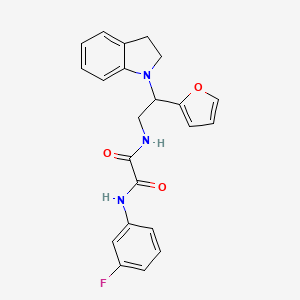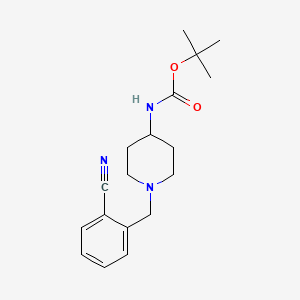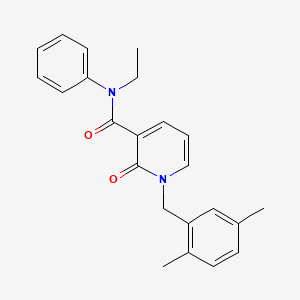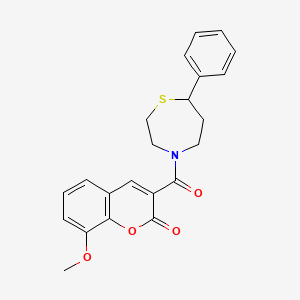![molecular formula C27H25N5O2S B2493831 2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536984-82-4](/img/structure/B2493831.png)
2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves the condensation of various precursors under specific conditions to introduce different substituents into the triazolopyrimidine core. For example, Albert and Thacker (1972) described the preparation of 2-benzyl-[1,2,4]triazolo[4,5-d]pyrimidines through the treatment of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride and subsequent reactions including desulphurisation and oxidation steps to introduce various substituents onto the triazolopyrimidine ring (Albert & Thacker, 1972). Similar synthetic strategies are likely applicable for the compound , with specific modifications to incorporate the desired substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including the specific compound mentioned, is characterized by the presence of a triazolopyrimidine core, which significantly influences its chemical reactivity and interactions. The molecular structure has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, providing detailed insights into the arrangement of atoms and the stereochemistry of these compounds. For instance, Ruisi et al. (2010) reported on the structural characterization of triorganotin(IV) derivatives of similar compounds, highlighting the complex interactions and structural configurations possible within this class of compounds (Ruisi et al., 2010).
Chemical Reactions and Properties
[1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, leveraging the reactive sites on the triazolopyrimidine ring. These reactions include nucleophilic substitutions, cycloadditions, and rearrangements, enabling the introduction of diverse functional groups and further modification of the molecular structure. The chemical properties are significantly influenced by the substituents attached to the core ring, affecting the compound's reactivity, stability, and potential biological activity.
Physical Properties Analysis
The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined by the molecular structure and substituents present, with specific interactions and conformations affecting the overall physical characteristics of the compound. Studies like those by Canfora et al. (2010) on similar compounds provide valuable information on the solvate forms, highlighting the importance of solvent interactions in defining the physical properties (Canfora et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One line of research focuses on the synthesis of triazolopyrimidine derivatives utilizing the Biginelli protocol. These compounds, including variants such as 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, have been evaluated for their antimicrobial and antioxidant activities. The study demonstrated the potential of these compounds in developing new antimicrobial agents, highlighting the importance of the structural features for their biological activities (Gilava et al., 2020).
Antiviral and Anti-inflammatory Properties
Another area of interest is the investigation of triazolopyrimidines derived from natural compounds like visnaginone and khellinone. These studies have synthesized novel derivatives with anti-inflammatory and analgesic properties. The compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation-related disorders (Abu‐Hashem et al., 2020).
Mechanistic Insights and Chemical Transformations
Research on the chemical transformations and synthesis of triazolopyrimidines provides insights into the mechanistic aspects of their formation. For example, studies have explored the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction, offering valuable information on the synthetic pathways and potential modifications to optimize their biological activities (Lashmanova et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-18-23(25(33)29-21-11-7-4-8-12-21)24(20-13-15-22(34-2)16-14-20)32-26(28-18)30-27(31-32)35-17-19-9-5-3-6-10-19/h3-16,24H,17H2,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSXYOFPXKWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)